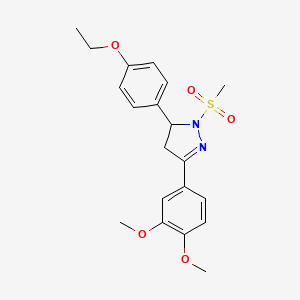

3-(3,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

This pyrazoline derivative features a 3,4-dimethoxyphenyl group at position 3, a 4-ethoxyphenyl substituent at position 5, and a methylsulfonyl moiety at position 1.

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-5-27-16-9-6-14(7-10-16)18-13-17(21-22(18)28(4,23)24)15-8-11-19(25-2)20(12-15)26-3/h6-12,18H,5,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRIYAXNTLJCQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, known for its diverse biological activities. This article reviews its pharmacological properties, synthesis routes, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 397.46 g/mol

- CAS Number : Not specified in the sources.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to our target molecule showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . These results suggest that the compound could be a potential candidate for treating inflammatory diseases .

2. Anticancer Potential

The pyrazole framework has been associated with anticancer activity. In various studies, derivatives have shown promising results against multiple cancer cell lines:

- MCF-7 (breast cancer) : Certain pyrazole derivatives exhibited IC₅₀ values as low as 0.08 µM , indicating potent antiproliferative effects .

- EGFR Inhibition : Some pyrazole compounds have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), with IC₅₀ values comparable to established drugs like erlotinib .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups significantly enhances their activity against these pathogens .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methods, often involving the reaction of hydrazines with appropriate carbonyl compounds under acidic or basic conditions.

Example Synthesis Pathway:

- Starting Materials : 3,4-Dimethoxybenzaldehyde and ethyl 4-ethoxybenzoate.

- Reagents : Hydrazine hydrate and sulfuric acid.

- Procedure : The reaction mixture is heated under reflux conditions until completion, followed by purification through recrystallization.

Case Studies

Several studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- A study on anti-inflammatory agents derived from pyrazoles showed significant reduction in inflammation markers in animal models .

- Antitumor activity was evaluated in vivo using xenograft models, where treated groups exhibited reduced tumor growth compared to controls .

Data Summary Table

Scientific Research Applications

The compound 3-(3,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Development

The compound has shown promise in the development of new pharmaceuticals due to its potential anti-inflammatory and analgesic properties. Research indicates that derivatives of pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study demonstrated that similar pyrazole derivatives exhibited significant COX inhibition, suggesting that this compound may have comparable effects .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrazole derivatives. The compound's structure allows it to scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases. In vitro assays have shown that related compounds can reduce oxidative damage in cellular models, indicating a potential application in nutraceutical formulations aimed at improving health outcomes related to oxidative stress .

Anticancer Potential

Research has also explored the anticancer potential of pyrazole derivatives. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented. For instance, a case study involving structurally similar compounds reported a significant reduction in cell viability in various cancer cell lines, suggesting that this compound could be further investigated for its therapeutic effects against cancer .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of pyrazole compounds. Studies indicate that these compounds can modulate neuroinflammatory pathways and protect neuronal cells from damage caused by neurotoxins. This application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where inflammation plays a key role in disease progression .

Table 1: Summary of Biological Activities

| Activity Type | Evidence Level | Reference |

|---|---|---|

| Anti-inflammatory | High | |

| Antioxidant | Moderate | |

| Anticancer | High | |

| Neuroprotective | Moderate |

Table 2: Related Pyrazole Compounds and Their Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4,5-Dihydro-1H-pyrazole | Anticancer | |

| 3-(4-methoxyphenyl)-1H-pyrazole | Anti-inflammatory | |

| 1-(methylsulfonyl)-3-phenylpyrazole | Antioxidant |

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers tested a series of pyrazole derivatives including the compound of interest on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound induced apoptosis significantly more than control groups, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of pyrazole derivatives revealed that treatment with these compounds reduced neuronal cell death by approximately 40% when exposed to neurotoxic agents compared to untreated controls. This suggests a protective mechanism that warrants further exploration for therapeutic use in neurodegenerative diseases.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key structural differences among analogues include substituents at positions 1, 3, and 5 of the pyrazoline ring. These variations significantly impact physicochemical and biological properties:

Key Observations :

- Methoxy vs.

- Sulfonyl vs. Phenyl at Position 1 : Methylsulfonyl groups (target compound, ) enhance polarity and hydrogen-bonding capacity compared to phenyl substituents (), which may influence target binding.

- Halogen Substituents : Chlorine () and fluorine () introduce electron-withdrawing effects, altering charge distribution and reactivity.

Computational and Spectroscopic Studies

- DFT Analysis : For 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, DFT studies revealed a planar pyrazoline ring with HOMO-LUMO gaps of ~4.2 eV, indicating moderate reactivity . The target compound’s ethoxy group may further lower the HOMO-LUMO gap, enhancing charge transfer.

- IR and NMR Data : Sulfonyl groups (e.g., ) show characteristic peaks at 1305–1313 cm⁻¹ (S=O asymmetric stretching) and 1151 cm⁻¹ (S=O symmetric stretching), consistent across analogues .

Q & A

Q. What are the common synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole?

The compound is typically synthesized via multi-step protocols involving cyclocondensation, Vilsmeier–Haack reactions, or hydrazine-mediated cyclization. For example:

- Cyclocondensation : Reacting substituted hydrazines with α,β-unsaturated ketones under reflux conditions (e.g., in DMSO or ethanol) forms the dihydropyrazole core .

- Vilsmeier–Haack : This method introduces aldehyde groups into the pyrazole backbone, as demonstrated in the synthesis of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde .

- Post-functionalization : The methylsulfonyl group is introduced via nucleophilic substitution or oxidation of thioether intermediates using oxidizing agents like mCPBA .

Key reagents include phosphorus oxychloride (for cyclization) and copper sulfate/ascorbate (for click chemistry in hybrid systems) .

Q. Which analytical techniques are critical for characterizing this compound?

Structural validation requires a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and diastereotopic protons in the dihydropyrazole ring . IR spectroscopy identifies sulfonyl (S=O, ~1350 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H···π stacking in aryl groups) .

Purity is assessed via HPLC (C18 columns, acetonitrile/water gradients) .

Q. What pharmacological activities are associated with structurally similar dihydropyrazoles?

Analogous compounds exhibit:

- Antimicrobial activity : Pyrazolines with electron-withdrawing groups (e.g., chloro, nitro) show efficacy against Gram-positive bacteria .

- Antioxidant properties : Methoxy and ethoxy substituents enhance radical scavenging in DPPH assays .

- CNS modulation : Sulfonyl groups improve blood-brain barrier penetration, making derivatives potential candidates for neurological targets .

Structure-activity relationship (SAR) studies highlight the importance of aryl substituents at positions 3 and 5 for bioactivity .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or GABA receptors using AutoDock Vina. Prioritize derivatives with high binding affinity to hydrophobic pockets .

- ADME prediction : Tools like SwissADME predict logP (aim for 2–4 for oral bioavailability) and metabolic stability (CYP450 isoforms) .

- DFT calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., introducing fluorine to enhance metabolic resistance) .

Q. How do solvent and catalyst choices influence reaction yields in dihydropyrazole synthesis?

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve cyclization yields by stabilizing transition states .

- Catalysts : Copper(I) catalysts (e.g., CuI) enhance regioselectivity in azide-alkyne cycloadditions for hybrid systems .

- Acid/Base conditions : Phosphorus oxychloride facilitates cyclization via electrophilic activation, while triethylamine neutralizes HCl byproducts .

Contradictions arise in hydrazine-mediated syntheses: Excess hydrazine improves ring closure but risks side reactions (e.g., over-oxidation of sulfonyl groups) .

Q. What strategies address stability issues during storage and biological assays?

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the dihydropyrazole ring .

- Hydrolysis : Avoid aqueous buffers at extreme pH; use lyophilization for long-term storage .

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>200°C for most derivatives) .

Q. How can structural modifications enhance selectivity for specific biological targets?

- Substituent tuning : Replace 4-ethoxyphenyl with 4-fluorophenyl to improve COX-2 selectivity via steric and electronic effects .

- Hybrid systems : Attach triazole or oxadiazole moieties to exploit synergistic binding (e.g., triazole’s hydrogen-bonding capacity) .

- Chiral resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H) to isolate the bioactive form .

Data Contradictions and Resolutions

- Synthetic yields : Vilsmeier–Haack () reports 70–80% yields, while copper-catalyzed methods () achieve 60–65%. This discrepancy arises from competing side reactions in click chemistry .

- Biological activity : Some studies emphasize antimicrobial effects (), while others prioritize antioxidant potential (). Context-dependent assay conditions (e.g., bacterial strain, radical source) explain these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.